molecular formula C8H14O3 B14308230 Methyl 2,3-dimethyl-5-oxopentanoate CAS No. 112009-46-8

Methyl 2,3-dimethyl-5-oxopentanoate

Cat. No.: B14308230
CAS No.: 112009-46-8
M. Wt: 158.19 g/mol
InChI Key: UWSZEJZBAYJFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-dimethyl-5-oxopentanoate is a synthetic ester featuring a linear pentanoate backbone with methyl substituents at positions 2 and 3 and a ketone group at position 5. The compound’s linearity, methyl branching, and ketone group distinguish it from diterpene-derived esters or nitrogen-containing analogs, as highlighted in the evidence below .

Properties

CAS No.

112009-46-8

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 2,3-dimethyl-5-oxopentanoate

InChI

InChI=1S/C8H14O3/c1-6(4-5-9)7(2)8(10)11-3/h5-7H,4H2,1-3H3

InChI Key

UWSZEJZBAYJFCY-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)C(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3-dimethyl-5-oxopentanoate can be synthesized through various methods. One common approach involves the base-catalyzed Michael addition reaction. This method utilizes readily available building blocks and catalytic amounts of base to achieve high purity in a single-step reaction . The reaction is typically swift, taking around 30 minutes, and can be conducted under solvent-free conditions, aligning with green chemistry principles .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These methods may include the use of advanced synthetic routes to ensure high yields and purity. The retrosynthetic approach is commonly employed to identify shorter and more efficient synthetic pathways .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dimethyl-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

Methyl 2,3-dimethyl-5-oxopentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,3-dimethyl-5-oxopentanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups in the compound allow it to participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparison

The table below compares Methyl 2,3-dimethyl-5-oxopentanoate with four structurally related compounds derived from the evidence:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound (Target) Linear pentanoate; methyl groups at C2, C3; C5=O C₈H₁₂O₃* ~156.18* Ester, ketone, branched alkyl chain Synthetic intermediate (inferred)
Sandaracopimaric acid methyl ester Diterpene skeleton; fused rings ~C₂₁H₃₀O₃ ~330.45 Ester, carboxylic acid derivative Plant resin component; ecological role
Compound 16 (Aminocoumarin derivative) 3,3-Dimethyl-5-oxopentanoate + benzyl groups C₃₉H₄₁N₃O₆* ~659.76* Ester, ketone, amide, aromatic rings Cytotoxic agent (E. coli studies)
Methyl 5-(benzylamino)-3-oxopentanoate C3=O; C5 benzylamino group C₁₃H₁₇NO₃ 235.28 Ester, ketone, amine Pharmaceutical intermediate

Note: Values marked with * are inferred based on structural analysis due to incomplete data in evidence.

Key Differences and Implications

(a) Linearity vs. Cyclic Diterpene Skeletons

The target compound’s linear structure contrasts sharply with diterpene methyl esters like sandaracopimaric acid methyl ester (), which feature fused cyclic skeletons. These diterpenes, such as sandaracopimaric acid methyl ester (MW ~330.45), are naturally occurring in plant resins (e.g., Austrocedrus chilensis) and play roles in plant defense . The target’s simpler structure likely results in lower molecular weight (~156 vs. ~330) and enhanced synthetic versatility compared to diterpenes.

(b) Substituent Positioning and Functional Groups
  • Methyl Branching : The target’s 2,3-dimethyl configuration differs from the 3,3-dimethyl arrangement in Compound 16 (). This positional variance alters steric hindrance and reactivity; for example, Compound 16’s 3,3-dimethyl group may enhance rigidity, while the target’s 2,3-substitution could favor nucleophilic attack at the ketone.
  • Nitrogen vs. Oxygen Functionality: Unlike Methyl 5-(benzylamino)-3-oxopentanoate (), which contains a polar benzylamino group at C5, the target lacks nitrogen. This difference impacts solubility and reactivity; the benzylamino group in ’s compound enables hydrogen bonding, making it more hydrophilic than the target .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.